molecular formula C6H13ClN2O2 B13327268 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride

Cat. No.: B13327268
M. Wt: 180.63 g/mol
InChI Key: MOLWVBNVNMHQQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction may produce aminomethyl oxolane derivatives .

Scientific Research Applications

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)oxolane-3-carboxamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

5-(aminomethyl)oxolane-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H

InChI Key

MOLWVBNVNMHQQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1CN)C(=O)N.Cl

Origin of Product

United States

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